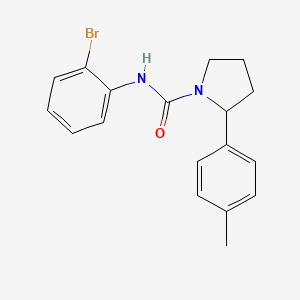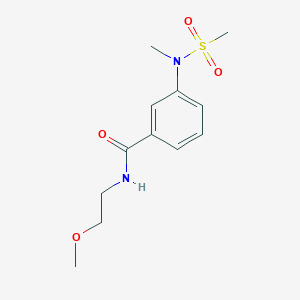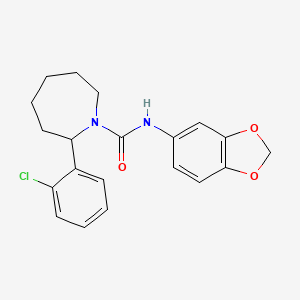![molecular formula C18H22N2O3S B4459271 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(3-METHYLPHENYL)METHYL]BENZAMIDE](/img/structure/B4459271.png)
4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(3-METHYLPHENYL)METHYL]BENZAMIDE
Descripción general
Descripción
4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(3-METHYLPHENYL)METHYL]BENZAMIDE is a synthetic organic compound It is characterized by its complex structure, which includes a benzamide core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(3-METHYLPHENYL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted benzoic acid with an amine.
Introduction of the Methyl Group: A methyl group is introduced at the 4-position of the benzamide ring using a methylating agent such as methyl iodide.
Sulfonamide Formation: The N-methylmethanesulfonamido group is introduced through the reaction of the amine with methanesulfonyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the benzamide derivative with a 3-methylphenylmethyl group using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(3-METHYLPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(3-METHYLPHENYL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(3-METHYLPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE: Lacks the 3-methylphenylmethyl group.
3-(N-METHYLMETHANESULFONAMIDO)-N-[(3-METHYLPHENYL)METHYL]BENZAMIDE: Lacks the 4-methyl group.
4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-BENZAMIDE: Lacks the 3-methylphenylmethyl group.
Uniqueness
4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)-N-[(3-METHYLPHENYL)METHYL]BENZAMIDE is unique due to the presence of both the 4-methyl and 3-methylphenylmethyl groups, which may confer specific biological activity and chemical properties not found in similar compounds.
Propiedades
IUPAC Name |
4-methyl-3-[methyl(methylsulfonyl)amino]-N-[(3-methylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-6-5-7-15(10-13)12-19-18(21)16-9-8-14(2)17(11-16)20(3)24(4,22)23/h5-11H,12H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBDXRMJEHGLQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC(=C(C=C2)C)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxylic acid](/img/structure/B4459196.png)
![N-(3-furylmethyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4459197.png)
![N-(3-methylbutyl)-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide](/img/structure/B4459208.png)
![N-benzyl-1-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N-methylmethanamine](/img/structure/B4459214.png)
![3-(4-chlorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4459220.png)
![3-fluoro-4-methoxy-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzenesulfonamide](/img/structure/B4459232.png)
![N-tert-butyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B4459240.png)

![7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4459249.png)
![1-[2-(dimethylamino)ethyl]-2,3,5-trimethyl-6-phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B4459259.png)

![3-(3-{[benzyl(methyl)amino]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-N,N-dimethylaniline](/img/structure/B4459288.png)
![N-{2-methoxy-5-[(1-methylpiperidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B4459296.png)
